molecular formula C21H27N3O3 B13366017 N'-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-hydroxynicotinohydrazide

N'-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-hydroxynicotinohydrazide

Katalognummer: B13366017
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: KEWWZIDVIURCLK-AUEPDCJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-hydroxynicotinohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to a nicotinohydrazide backbone, with tert-butyl groups providing steric hindrance and a hydroxyl group contributing to its reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-hydroxynicotinohydrazide typically involves the condensation reaction between 3,5-ditert-butyl-4-hydroxybenzaldehyde and 5-hydroxynicotinohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-hydroxynicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-hydroxynicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the benzylidene group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-ditert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    5-hydroxynicotinohydrazide: Another precursor used in the synthesis.

    2,6-di-tert-butyl-4-methylphenol (BHT): A compound with similar antioxidant properties.

Uniqueness

N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-5-hydroxynicotinohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and benzylidene groups allows for diverse chemical transformations and potential therapeutic applications.

Eigenschaften

Molekularformel

C21H27N3O3

Molekulargewicht

369.5 g/mol

IUPAC-Name

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-5-hydroxypyridine-3-carboxamide

InChI

InChI=1S/C21H27N3O3/c1-20(2,3)16-7-13(8-17(18(16)26)21(4,5)6)10-23-24-19(27)14-9-15(25)12-22-11-14/h7-12,25-26H,1-6H3,(H,24,27)/b23-10+

InChI-Schlüssel

KEWWZIDVIURCLK-AUEPDCJTSA-N

Isomerische SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=CC(=CN=C2)O

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC(=CN=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.